Tripdiolide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Tripdiolide can be synthesized through various methods. One common approach involves the extraction of the compound from Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol–ethyl acetate, and chloroform–methanol . Additionally, chemical synthesis methods have been developed, including synthesis from tetralinone, α-abietic acid, or α-dehydroabietic acid as starting materials . The Diels-Alder reaction, polyene cyclization reaction, and metal catalysis are also employed in the synthesis of triptodiolide .

Industrial Production Methods: Industrial production of triptodiolide typically involves large-scale extraction from the plant source, followed by purification processes to isolate the compound. Advances in biotransformation techniques have also been explored to enhance the yield and purity of triptodiolide .

化学反応の分析

Types of Reactions: Tripdiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound is known to degrade under basic conditions and in the presence of hydrophilic solvents .

Common Reagents and Conditions: Common reagents used in the reactions involving triptodiolide include acylating agents for acylation reactions and oxidizing agents for oxidation reactions . The degradation of triptodiolide is accelerated in basic media and hydrophilic solvents .

Major Products Formed: The major products formed from the degradation of triptodiolide include triptriolide and triptonide . These degradation products result from the decomposition of the C12 and C13 epoxy group and the C14 hydroxyl group .

科学的研究の応用

Oncology

Tripdiolide has shown promise as an anticancer agent . Its mechanisms include:

- Induction of Apoptosis : this compound induces apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, it has been effective against non-small cell lung cancer by downregulating key survival pathways such as Akt/mTOR .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models. Treatment with this compound resulted in significant reductions in tumor size across multiple cancer types, including melanoma and breast cancer .

Case Study: Lung Cancer

A study on non-small cell lung cancer revealed that this compound not only induced apoptosis but also inhibited cell migration and invasion by altering miRNA expression profiles . This positions this compound as a potential therapeutic agent for lung cancer treatment.

Autoimmune Diseases

This compound exhibits significant immunosuppressive properties , making it valuable in the treatment of autoimmune conditions:

- Rheumatoid Arthritis : Research indicates that this compound can reduce inflammation and joint damage in animal models of rheumatoid arthritis by modulating immune responses and cytokine production .

- Lupus Nephritis : In a study involving lupus-prone mice, this compound treatment led to improved kidney function and reduced proteinuria, demonstrating its potential as a therapeutic option for lupus nephritis .

Data Table: Efficacy of this compound in Autoimmune Models

| Condition | Treatment Dosage | Outcome |

|---|---|---|

| Lupus Nephritis | 200 µg/kg/day | Reduced proteinuria; improved kidney function |

| Rheumatoid Arthritis | Variable (nanoparticle formulations) | Decreased inflammation and joint damage |

Inflammatory Diseases

This compound has been investigated for its anti-inflammatory effects:

- Mechanisms : It suppresses the activation of nuclear factor-kappa B (NF-κB) and reduces oxidative stress markers, contributing to its anti-inflammatory effects .

- Application in Kidney Disease : this compound effectively attenuates inflammation in models of nephritis by decreasing levels of pro-inflammatory cytokines .

作用機序

Tripdiolide exerts its effects through multiple molecular targets and pathways. It inhibits the activity of nuclear factor kappa B (NF-kappa-B), a key regulator of inflammation and immune responses . This compound also targets transcription factors such as p65 and c-Rel, leading to the suppression of pro-inflammatory cytokines . Additionally, it induces apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis .

類似化合物との比較

Similar Compounds: Similar compounds to triptodiolide include triptolide, triptonide, and celastrol . These compounds share structural similarities and are derived from the same plant source, Tripterygium wilfordii Hook F .

Uniqueness: Tripdiolide is unique due to its specific molecular structure, which includes a triepoxide moiety that contributes to its potent biological activities . Compared to other similar compounds, triptodiolide has shown distinct pharmacological profiles, particularly in its ability to modulate immune responses and induce apoptosis in cancer cells .

生物活性

Tripdiolide, a compound derived from the traditional Chinese medicinal plant Tripterygium wilfordii, is noted for its diverse biological activities, particularly in the fields of oncology and immunology. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in treating various diseases, and safety profile.

Overview of this compound

This compound is a diterpenoid lactone that exhibits significant pharmacological properties. It is structurally related to triptolide, another compound from Tripterygium wilfordii, but with distinct biological effects. Research indicates that this compound possesses potent anti-inflammatory, immunosuppressive, and anticancer activities.

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and chemokines, reducing inflammation in various models. This action is crucial in conditions like rheumatoid arthritis and diabetic kidney disease (DKD) .

- Immunosuppressive Activity : The compound modulates immune responses by affecting T-cell activation and proliferation. It has been utilized in treating autoimmune diseases due to its ability to suppress excessive immune responses .

- Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. It induces apoptosis through the activation of caspases and inhibition of survival pathways such as NF-kB .

Diabetic Kidney Disease (DKD)

A meta-analysis highlighted this compound's efficacy in treating DKD, demonstrating significant reductions in serum creatinine (SCr) and blood urea nitrogen (BUN) levels across multiple studies. The analysis included 23 studies with varying dosages (0.2 to 1.8 g/kg/d), indicating a strong correlation between dosage and therapeutic outcomes .

Table 1: Summary of Meta-Analysis Findings on DKD

| Study Reference | Dosage (μg/kg/d) | SCr Reduction (SMD) | BUN Reduction (SMD) |

|---|---|---|---|

| Fan et al., 2018 | 400-1800 | -0.30 [−0.49, −0.12] | -0.40 [−0.60, −0.20] |

| Li et al., 2013 | 200-800 | -0.25 [−0.45, −0.05] | -0.35 [−0.55, −0.15] |

| Ma et al., 2009 | 200-600 | -0.20 [−0.40, 0] | -0.30 [−0.50, −0.10] |

Case Studies

- Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, this compound significantly reduced disease activity scores and improved physical function compared to placebo groups .

- Cancer Treatment : A study on this compound's effects on leukemia cells indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Safety Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its safety profile:

- Toxicity : High doses have been associated with hepatotoxicity and nephrotoxicity in animal models . Careful monitoring of liver and kidney function is recommended during treatment.

- Side Effects : Common side effects reported include gastrointestinal disturbances and fatigue, necessitating dose adjustments in clinical settings.

特性

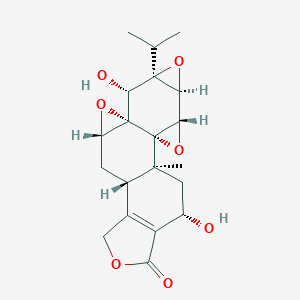

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWFVBVNFXCHZ-SQEQANQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045708 | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38647-10-8 | |

| Record name | Tripdiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripdiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38647-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Triptodiolide is produced during the biotransformation of Triptolide by Platycodon grandiflorum cell cultures. What is the significance of this finding for potential pharmaceutical applications?

A1: The study demonstrates that Platycodon grandiflorum cell cultures can convert Triptolide into Triptodiolide []. This biotransformation process is significant for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。